

An In-depth Technical Guide to N-Acetylneuraminic acid-13C-1

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Compound of Interest

Compound Name: *N*-Acetylneuraminic acid-13C-1

Cat. No.: B12398259

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Introduction

N-Acetylneuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family, plays a crucial role in a multitude of biological processes.^{[1][2]} Found at the terminal positions of glycan chains on glycoproteins and glycolipids, Neu5Ac is integral to cellular recognition, cell adhesion, and host-pathogen interactions.^{[1][3]} The isotopically labeled variant, **N-Acetylneuraminic acid-13C-1** (Neu5Ac-¹³C₁), where the C1 carboxyl carbon is replaced with a ¹³C isotope, serves as a powerful tool for researchers in drug development and life sciences. This stable, non-radioactive isotope allows for detailed tracking and quantification in various analytical applications, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to elucidate metabolic pathways and study molecular interactions.^[4]

Core Chemical Properties

The fundamental chemical and physical properties of N-Acetylneuraminic acid, both in its unlabeled and ¹³C-labeled forms, are vital for its application in research. These properties dictate storage conditions, solubility for experimental assays, and behavior in analytical instruments.

Quantitative Data Summary

The following tables provide a structured overview of the key quantitative data for unlabeled and ¹³C-labeled N-Acetylneuraminic acid.

Table 1: General Chemical and Physical Properties

Property	Value	Source(s)
IUPAC Name	(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid	[5]
Synonyms	Neu5Ac, NANA, Sialic acid	[1][5]
Appearance	White crystalline powder	[1]
Melting Point	186 °C (decomposes)	[1]
Storage Temperature	-20°C to -15°C; Store away from light and moisture	[4]
Stability	Stable. Incompatible with strong oxidizing agents.	[3]

Table 2: Isotopic and Molecular Weight Specifications

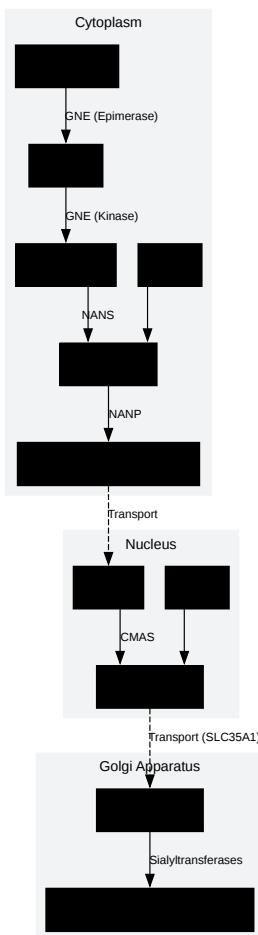
Compound Name	Molecular Formula	Molecular Weight (g/mol)	Isotopic Purity	Key Identifier	Source(s)
N-Acetyl-D-neuraminic acid (Unlabeled)	C ₁₁ H ₁₉ NO ₉	309.27	N/A	CAS: 131-48-6	[1] [5]
N-Acetyl-D-[1- ¹³ C]neuramic acid	¹³ CC ₁₀ H ₁₉ NO ₉	310.27	≥99 atom % ¹³ C	N/A	[4] [6]
N-Acetyl-D-[1,2,3- ¹³ C ₃]neuramic acid	¹³ C ₃ C ₈ H ₁₉ NO ₉	312.25	≥99 atom % ¹³ C	CAS: 1172608-56-8	

Signaling and Metabolic Pathways

N-Acetylneuraminic acid is synthesized through a multi-step enzymatic pathway primarily located in the cytoplasm and nucleus of eukaryotic cells.[\[7\]](#)[\[8\]](#) Understanding this pathway is critical for researchers utilizing ¹³C-labeled Neu5Ac to study metabolic flux and the dynamics of sialoglycan biosynthesis in various physiological and pathological states.

Eukaryotic Sialic Acid Biosynthesis Pathway

The de novo synthesis of Neu5Ac begins in the cytoplasm with UDP-N-acetylglucosamine (UDP-GlcNAc).[\[7\]](#) The bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) first converts UDP-GlcNAc to N-acetyl-D-mannosamine (ManNAc) and then phosphorylates it to ManNAc-6-phosphate.[\[9\]](#)[\[10\]](#) This intermediate is then condensed with phosphoenolpyruvate (PEP) by N-acetylneuraminate-9-phosphate synthase (NANS) to form Neu5Ac-9-phosphate, which is subsequently dephosphorylated to yield Neu5Ac.[\[11\]](#) For its use in glycosylation, Neu5Ac is transported into the nucleus and activated to CMP-Neu5Ac by CMP-sialic acid synthetase (CMAS).[\[7\]](#)[\[9\]](#) This activated sugar is then transported to the Golgi apparatus, where sialyltransferases attach it to the termini of glycan chains.[\[7\]](#)[\[10\]](#)



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Caption: Eukaryotic de novo biosynthesis pathway of N-Acetylneurameric acid (Neu5Ac).

Experimental Protocols & Methodologies

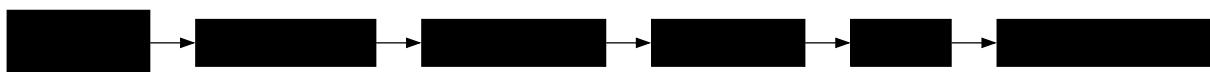
N-Acetylneurameric acid-¹³C₁ is primarily employed in tracer studies analyzed by NMR and Mass Spectrometry. These techniques allow for the precise detection and quantification of the labeled molecule and its downstream metabolites.

Metabolic Labeling and Analysis Workflow

Metabolic labeling is a powerful technique to study the incorporation of sialic acids into cellular glycoconjugates.[12] By providing cells or organisms with ¹³C-labeled Neu5Ac, researchers can trace its path through metabolic pathways and into the final glycan structures.

Protocol Outline:

- Cell Culture and Labeling: Culture cells of interest under standard conditions. Introduce N-Acetylneuraminc acid-¹³C₁ to the culture medium at a predetermined concentration (e.g., 50 μ M).[12] Incubate for a period (e.g., 24-72 hours) to allow for uptake and metabolic incorporation.
- Sample Preparation:
 - Harvest cells and lyse them to release cellular components.
 - For analysis of cell surface glycans, glycoproteins can be isolated from the cell lysate using affinity chromatography.[12]
- Glycan Release and Derivatization:
 - Release N-glycans from isolated glycoproteins using enzymes like PNGase F.
 - If necessary, derivatize the released glycans to improve detection in mass spectrometry.
- Analysis:
 - Mass Spectrometry (MS): Analyze the released glycans using MALDI-TOF or LC-MS/MS to identify and quantify the ¹³C-labeled sialylated species. The mass shift corresponding to the number of ¹³C atoms incorporated serves as a clear indicator.
 - NMR Spectroscopy: For structural analysis, larger quantities of labeled material may be required. 2D and 3D NMR experiments can confirm the position of the ¹³C label within the glycan structure.[13]



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Caption: General workflow for metabolic labeling studies using ¹³C-labeled Neu5Ac.

NMR Spectroscopy for Solution Structure Analysis

In aqueous solution, Neu5Ac exists in equilibrium between multiple forms, including the α - and β -pyranose anomers, as well as acyclic keto, hydrate, and enol forms.[2][14] ^{13}C NMR is an indispensable tool for detecting and quantifying these different species. The use of site-specific ^{13}C -labeled Neu5Ac, such as at the C1 position, greatly enhances the signal-to-noise ratio for the labeled carbon, facilitating detailed structural and quantitative analysis.[14]

Experimental Protocol:

- **Sample Preparation:** Prepare a solution of N-Acetylneuraminic acid- $^{13}\text{C}_1$ (e.g., ~0.1 M) in a solvent mixture, typically 95:5 v/v $\text{H}_2\text{O}:\text{D}_2\text{O}$, to provide a deuterium lock signal for the NMR spectrometer.[14] Adjust the pH to the desired value for the experiment (e.g., pH 2.0 or pH 8.0), as the equilibrium between forms is pH-dependent.[2][14] Transfer the solution (~300 μL) to a suitable NMR tube (e.g., 3-mm).[14]
- **NMR Data Acquisition:**
 - Acquire a $^{13}\text{C}\{^1\text{H}\}$ NMR spectrum on a high-field NMR spectrometer.
 - The chemical shift of the labeled ^{13}C nucleus is highly sensitive to its chemical environment, allowing for the differentiation of the various solution forms.
 - For example, studies using $[2-^{13}\text{C}]$ Neu5Ac have shown distinct signals for the β -pyranose (~96 ppm), α -pyranose (~96.5 ppm), keto (~198 ppm), and keto hydrate (~94 ppm) forms at pH 2.[14]
- **Quantification:** Integrate the signals corresponding to the different forms in the ^{13}C NMR spectrum. The relative area of each peak corresponds to the relative abundance of that species in solution under the specific pH and temperature conditions.[14] At pH 8.0, the β -pyranose form is predominant (>92%), with the α -pyranose being the next most abundant (~7.5%).[2][14]

Conclusion

N-Acetylneuraminic acid- $^{13}\text{C}_1$ is a vital research tool that provides unparalleled insight into the complex world of glycobiology. Its application in metabolic labeling studies, coupled with powerful analytical techniques like NMR and mass spectrometry, enables researchers to trace the biosynthesis of sialoglycans, quantify their expression, and probe their functional roles in

health and disease. The detailed protocols and foundational chemical data presented in this guide serve as a comprehensive resource for scientists and drug development professionals aiming to leverage the capabilities of stable isotope labeling in their research endeavors.

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